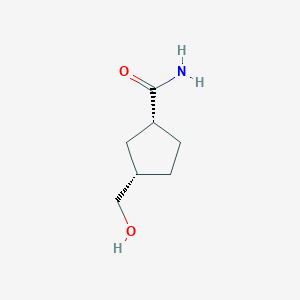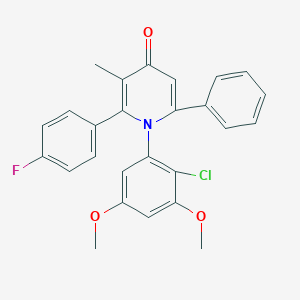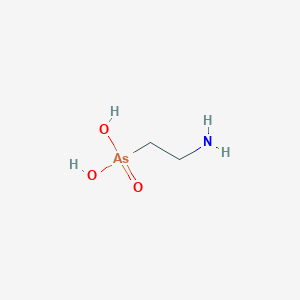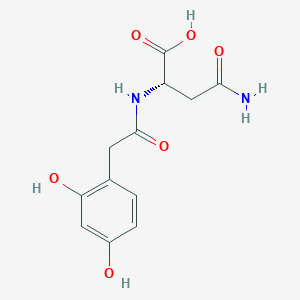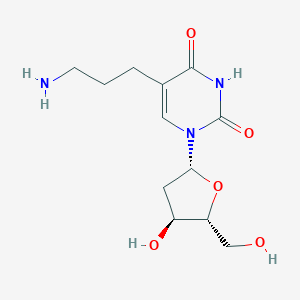![molecular formula C20H36N2O2S2 B055482 (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide CAS No. 112614-16-1](/img/structure/B55482.png)
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is a compound with a complex molecular structure. It is a synthetic molecule that has been synthesized in the laboratory using various chemical reactions. This compound has gained significant attention in scientific research due to its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is not fully understood. However, it is believed to work by binding to certain proteins and disrupting their function. This can lead to the inhibition of cell growth or the delivery of drugs to specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide are still being studied. However, it has been found to have anticancer properties and can inhibit the growth of cancer cells. It has also been found to be an effective carrier for delivering drugs to specific cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide in lab experiments include its potential as an anticancer agent, its ability to disrupt protein-protein interactions, and its potential as a drug delivery system. However, the limitations of using this compound in lab experiments include its complex molecular structure, which can make it difficult to synthesize and study, and the fact that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide. One direction is to further study its potential as an anticancer agent and explore its effectiveness in treating different types of cancer. Another direction is to study its potential as a tool for studying protein-protein interactions and its ability to disrupt these interactions. Additionally, further research can be done on its potential as a drug delivery system and its effectiveness in delivering drugs to specific cells or tissues.
Méthodes De Synthèse
The synthesis of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide involves several chemical reactions. The compound is synthesized from the reaction of oct-2-enoyl chloride with 2-mercaptoethylamine to form 2-[[(E)-oct-2-enoyl]amino]ethanethiol. This intermediate product is then reacted with 1,2-dibromoethane to form 2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethanamine. Finally, this product is reacted with oct-2-enoyl chloride to form (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide.
Applications De Recherche Scientifique
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has potential applications in several fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions. It has been found to bind to certain proteins and disrupt their interactions, which can be useful in understanding the function of these proteins. In pharmaceuticals, this compound has been studied for its potential as a drug delivery system. It has been found to be an effective carrier for delivering drugs to specific cells or tissues.
Propriétés
Numéro CAS |
112614-16-1 |
|---|---|
Nom du produit |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
Formule moléculaire |
C20H36N2O2S2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
InChI |
InChI=1S/C20H36N2O2S2/c1-3-5-7-9-11-13-19(23)21-15-17-25-26-18-16-22-20(24)14-12-10-8-6-4-2/h11-14H,3-10,15-18H2,1-2H3,(H,21,23)(H,22,24)/b13-11+,14-12+ |
Clé InChI |
DQXKOHDUMJLXKH-PHEQNACWSA-N |
SMILES isomérique |
CCCCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCCCC |
SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
SMILES canonique |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
Synonymes |
B-2-OAED bis(2-(2-octenoylamino)ethyl)disulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





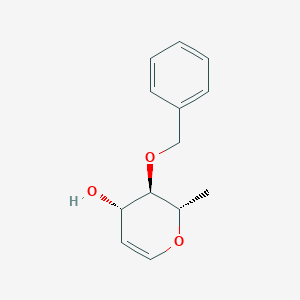
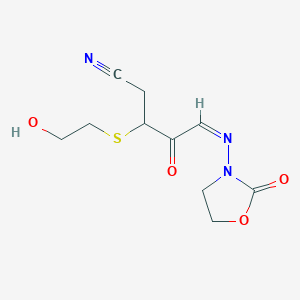

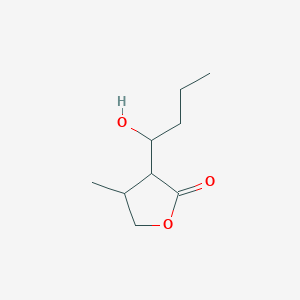
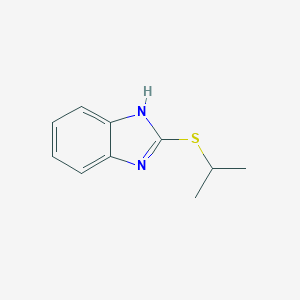
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
